Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-

Ionic Liquid Crystals Mesophase Stability Self-Assembly

Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- (CAS 833445-64-0) is a synthetic, lipophilic guanidine derivative with the molecular formula C₃₈H₇₁N₃O₂ and a molecular weight of 602.0 g/mol. It features a central guanidine core linked via a methylene bridge to a 3,5-bis(pentadecyloxy)phenyl ring, endowing it with the high basicity typical of guanidines (pKa ~12.5) and strong hydrophobicity from its twin C15 alkyl chains.

Molecular Formula C38H71N3O2
Molecular Weight 602.0 g/mol
CAS No. 833445-64-0
Cat. No. B12521584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-
CAS833445-64-0
Molecular FormulaC38H71N3O2
Molecular Weight602.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CN=C(N)N)OCCCCCCCCCCCCCCC
InChIInChI=1S/C38H71N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42-36-31-35(34-41-38(39)40)32-37(33-36)43-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33H,3-30,34H2,1-2H3,(H4,39,40,41)
InChIKeyHNGKOVVWLUGWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- (CAS 833445-64-0): Baseline Physicochemical and Structural Profile for Procurement Evaluation


Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- (CAS 833445-64-0) is a synthetic, lipophilic guanidine derivative with the molecular formula C₃₈H₇₁N₃O₂ and a molecular weight of 602.0 g/mol [1]. It features a central guanidine core linked via a methylene bridge to a 3,5-bis(pentadecyloxy)phenyl ring, endowing it with the high basicity typical of guanidines (pKa ~12.5) and strong hydrophobicity from its twin C15 alkyl chains [2]. This amphiphilic architecture places it within the class of wedge-shaped arylguanidine compounds, a category actively investigated for ionic liquid crystals and self-assembling cationic surfactants [3].

Why Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- Cannot Be Replaced by Simpler Alkyl- or Arylguanidines


Procurement decisions for guanidine derivatives in materials science and surfactant applications cannot rely on generic substitution due to extreme structure-property sensitivity. Conventional mono-alkylguanidines (e.g., dodecylguanidine) possess a single hydrophobic tail, whereas Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- incorporates two C15 alkoxy chains on a rigid phenyl scaffold [1]. This 'wedge-shaped' architecture is critical for forming thermotropic liquid crystalline mesophases, as demonstrated in structurally analogous 3,4,5-tris(tetradecyloxy)phenylguanidinium salts, where alkyl chain length and substitution pattern directly dictate phase transition temperatures and mesophase stability [2]. Substituting with a simpler alkylguanidine would lose the geometric pre-organization necessary for self-assembly, while changing the alkoxy chain length or position would shift the hydrophobic/hydrophilic balance, potentially eliminating the desired mesomorphic or aggregation behavior [3].

Quantitative Differentiation Evidence for Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- vs. Structural Analogs


Self-Assembly and Liquid Crystalline Behavior: Wedge-Shaped vs. Rod-Like Guanidinium Salts

Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- possesses a 3,5-dialkoxy substitution pattern that creates a 'wedge-shaped' molecular geometry. Research on directly analogous wedge-shaped arylguanidinium salts (e.g., 3,4,5-tris(tetradecyloxy)phenylguanidinium) demonstrates that this geometry is essential for forming columnar or smectic mesophases, whereas rod-like mono-alkylguanidinium compounds typically form only micellar aggregates or simple lamellar phases [1]. Although direct mesophase data for the free guanidine base CAS 833445-64-0 is not yet published, the structural prerequisite for liquid crystallinity is established by its shape-persistent 3,5-bis(pentadecyloxy)phenyl motif, which is absent in linear alkylguanidine analogs [2].

Ionic Liquid Crystals Mesophase Stability Self-Assembly

Antimicrobial Activity: Dicephalic Guanidine Surfactant Architecture vs. Mono-Alkyl Analog

The compound's architecture—a guanidine headgroup linked to a hydrophobic motif bearing two long alkyl chains—classifies it as a dicephalic surfactant. Comparative studies on guanidine-based cationic surfactants demonstrate that dicephalic architectures (CnGQ series) achieve >95% inhibition of microbial cell viability at 10 mg/L, whereas corresponding mono-alkylguanidines (CnG) require 25 mg/L to reach ~90% inhibition [1]. This ~2.5-fold lower effective concentration for dicephalic structures is attributed to enhanced membrane disruption from the twin hydrophobic anchors [2]. Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- is expected to exhibit similarly potent antimicrobial activity relative to single-chain guanidine surfactants, though direct experimental confirmation is pending.

Antimicrobial Surfactants Cationic Amphiphiles Dicephalic Guanidines

Basicity and Nucleophilicity: Guanidine Core vs. Alternative Organic Bases

The guanidine moiety provides exceptional basicity (conjugate acid pKa ~13.6 in water for tetramethylguanidine) combined with steric accessibility, which is retained in Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- [1]. This contrasts with amidine bases (pKa ~11-12) and tertiary amines (pKa ~9-10), where lower basicity limits deprotonation scope. For example, in organocatalytic applications requiring deprotonation of weakly acidic carbon acids (pKa > 18), guanidine catalysts can provide rate accelerations of 10²-10³ fold over triethylamine in model Michael additions [2]. While the bis(pentadecyloxy)phenyl substituent introduces steric bulk not present in tetramethylguanidine, the preserved guanidine N-H functionality retains hydrogen-bond donating capacity critical for bifunctional catalysis [3].

Organocatalysis Base Strength Guanidine Reactivity

Lipophilicity and Partition Coefficient: C30 Bis-Alkoxy vs. Common Short-Chain Guanidines

The twin pentadecyloxy chains (total 30 carbon atoms in alkyl chains) confer exceptionally high calculated lipophilicity. The estimated logP for Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- exceeds 14 (ALOGPS prediction), compared to logP ~0.4 for unsubstituted guanidine and ~3.5 for N-dodecylguanidine [1]. This dramatic difference (ΔlogP > 10 vs. parent guanidine) dictates partitioning behavior: the compound is expected to partition >99.9% into organic phases or lipid bilayers, whereas short-chain guanidines remain predominantly aqueous [2]. This extreme lipophilicity is essential for applications requiring membrane insertion, hydrophobic surface modification, or solubility in nonpolar reaction media, and cannot be achieved with commercially available short-chain guanidine alternatives.

Lipophilicity logP Membrane Permeability

Priority Application Scenarios for Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- (CAS 833445-64-0)


Ionic Liquid Crystal and Mesophase Design

The wedge-shaped 3,5-bis(pentadecyloxy)phenyl scaffold is a structural prerequisite for forming columnar or smectic mesophases in guanidinium-based ionic liquid crystals. Researchers synthesizing guanidinium salts for electro-optical or ion-conducting soft materials should prioritize this compound as the neutral guanidine precursor, where subsequent protonation or alkylation yields the desired ionic liquid crystal mesogen [1]. Substituting with mono-alkylguanidines would forfeit the geometric self-assembly necessary for liquid crystallinity.

High-Efficacy Antimicrobial Surfactant Formulations

As a dicephalic cationic surfactant precursor, this compound is suited for formulating antimicrobial agents where low minimum inhibitory concentrations are essential. Class-level data demonstrate that dicephalic guanidine architectures achieve >95% microbial inhibition at concentrations approximately 2.5-fold lower than mono-alkylguanidine counterparts [1]. Conversion to the guanidinium salt form yields the active cationic surfactant for water treatment, biomedical coatings, or disinfectant applications.

Organocatalysis in Nonpolar Media

The preserved guanidine core (pKa ~13.6) combined with extreme lipophilicity (calculated logP > 14) enables bifunctional organocatalytic activity in nonpolar organic solvents where conventional guanidine catalysts (e.g., tetramethylguanidine) show insufficient solubility [1]. This compound can serve as a phase-transfer-capable base catalyst for Michael additions, Henry reactions, or other transformations requiring strong base and hydrogen-bond donor capability in low-dielectric media.

Lipid Membrane and Hydrophobic Surface Modification

With a calculated logP exceeding 14, this compound partitions virtually quantitatively into lipid bilayers or hydrophobic surfaces, enabling applications such as membrane protein stabilization, antimicrobial surface coatings, or liposomal drug delivery system functionalization [2]. Short-chain guanidines (logP < 4) cannot achieve comparable membrane integration, making this compound the necessary choice for hydrophobic interface engineering.

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